molecular formula C16H16O5 B8742456 Hydroxy[bis(4-methoxyphenyl)]acetic acid CAS No. 639-61-2

Hydroxy[bis(4-methoxyphenyl)]acetic acid

Cat. No.: B8742456
CAS No.: 639-61-2
M. Wt: 288.29 g/mol
InChI Key: ZCLYDZVPJVAASY-UHFFFAOYSA-N
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Description

Hydroxy[bis(4-methoxyphenyl)]acetic acid (IUPAC name: 2-hydroxy-2-bis(4-methoxyphenyl)acetic acid) is a diarylacetic acid derivative characterized by two 4-methoxyphenyl groups attached to a central acetic acid backbone with a hydroxyl substituent. Its molecular formula is C₁₆H₁₆O₅, with an average mass of 288.29 g/mol and a monoisotopic mass of 288.0998 g/mol . It is synthesized via methods such as electrochemical carboxylation of diarylmethanols or multicomponent reactions (MCRs) involving Meldrum’s acid and aryl glyoxals .

Properties

CAS No.

639-61-2

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-hydroxy-2,2-bis(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C16H16O5/c1-20-13-7-3-11(4-8-13)16(19,15(17)18)12-5-9-14(21-2)10-6-12/h3-10,19H,1-2H3,(H,17,18)

InChI Key

ZCLYDZVPJVAASY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of diarylacetic acids allows for direct comparisons with Hydroxy[bis(4-methoxyphenyl)]acetic acid. Key analogs include:

Structural Analogs

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Reference
This compound C₁₆H₁₆O₅ 2 × 4-methoxyphenyl, hydroxyl Electrochemical carboxylation ~87%*
Bis(4-methylphenyl)acetic acid C₁₆H₁₆O₂ 2 × 4-methylphenyl Electrochemical carboxylation 70–85%
(4-Hydroxyphenyl)phenylacetic acid C₁₄H₁₂O₃ 4-hydroxyphenyl, phenyl MCR with Meldrum’s acid 58–68%
3-Methoxy-4-hydroxyphenylacetic acid C₉H₁₀O₄ 3-methoxy, 4-hydroxyphenyl Enzymatic or chemical synthesis N/A
p-Hydroxyphenylacetic acid C₈H₈O₃ 4-hydroxyphenyl Natural isolation or synthesis N/A

Notes:

  • *Yield for this compound is inferred from related electrochemical carboxylation methods for bis(4-methoxyphenyl)acetic acid (2g) .

Physicochemical Properties

  • Melting Points: this compound derivatives (e.g., quinazolinone analogs) form white solids, while pyrimidine-based compounds (3a, 3b) melt at 195–207°C .
  • Spectroscopic Data : NMR and HRMS confirm structural integrity for most analogs. For example, 3a shows a molecular ion peak at m/z 424.1 ([M+H]⁺) .

Electronic and Substituent Effects

  • Absorption Spectra : Methoxy groups induce red shifts in UV-Vis spectra. For example, 4-methoxyphenyl-substituted compounds show longer absorption wavelengths than methyl or fluorine analogs () .
  • Electron-Donating Effects : Methoxy groups enhance electron density, improving stability in oxidative environments and interaction with biological targets .

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